molecular formula C19H25N7O6S B610198 Prexasertib 甲磺酸盐一水合物 CAS No. 1234015-57-6

Prexasertib 甲磺酸盐一水合物

货号 B610198
CAS 编号: 1234015-57-6
分子量: 479.512
InChI 键: LCYWXOLNJNHLGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prexasertib, also known as LY2606368, is a small molecule checkpoint kinase inhibitor . It is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It has been used in trials studying the treatment and basic science of various cancers .


Synthesis Analysis

A multistep continuous-flow CGMP (current good manufacturing practices) process has been developed that produced 24 kilograms of prexasertib monolactate monohydrate suitable for use in human clinical trials . The process involved eight continuous unit operations to produce the target at roughly 3 kilograms per day using small continuous reactors, extractors, evaporators, crystallizers, and filters in laboratory fume hoods .


Molecular Structure Analysis

The molecular formula of Prexasertib is C18H19N7O2 . It is an ATP-competitive selective inhibitor of CHK1 and CHK2 .


Chemical Reactions Analysis

Prexasertib has been shown to induce DNA damage and tumor cell apoptosis in preclinical studies . Further optimization in flow revealed that at 130°C and 500 pounds per square inch gauge, highly pure 8 could be obtained in high yield, using a mean residence time (t) of 60 min and a slight excess of hydrazine .

科学研究应用

  1. 急性淋巴细胞白血病 (ALL) 的治疗

    Prexasertib 对 B-/T- 细胞祖细胞急性淋巴细胞白血病有效,既可用作单一药物,也可与伊马替尼、达沙替尼和氯法拉滨等其他药物联合使用。它降低了细胞活力,增加了所治疗细胞系中的凋亡细胞死亡 (Rorà 等,2016).

  2. 鳞状细胞癌的治疗

    在 I 期研究中,Prexasertib 对晚期鳞状细胞癌患者表现出活性,具有可接受的安全概况。它以 105 mg/m2 的剂量作为 1 小时的输液,每 14 天一次 (Hong 等,2018).

  3. 小儿实体恶性肿瘤

    在多种小儿癌症的临床前模型中,Prexasertib 作为单一疗法和与化疗联合使用均表现出抗肿瘤作用。它在小儿肉瘤细胞系和各种小儿癌症组织学中显示出显着的效果 (Lowery 等,2018).

  4. 三阴性乳腺癌

    II 期试验显示 Prexasertib 在 BRCA 野生型复发性三阴性乳腺癌中具有适度的活性。该治疗诱导外周免疫细胞的 DNA 损伤,并且在支持性护理措施下副作用可控 (Gatti-Mays 等,2020).

  5. 制造进步

    开发了一种连续流技术用于小体积连续制备 Prexasertib,在处理危险试剂时提高了产率、选择性和安全性 (Yeston, 2017).

  6. 卵巢癌的治疗

    在高级别浆液性卵巢癌 (HGSOC) 中,Prexasertib 通过阻止 Rad51 灶的形成(这对于 DNA 修复至关重要)增加了 PARP 抑制的体外毒性,尤其是在 BRCA 野生型 HGSOC 中 (Brill 等,2017).

  7. 与 PARP 抑制的协同效应

    在 HGSOC 的临床前模型中,Prexasertib 与 PARP 抑制剂奥拉帕尼联合使用时表现出协同效应,包括对 PARP 抑制剂单一疗法产生耐药性的模型。它损害了同源重组修复并损害了复制叉稳定性 (Parmar 等,2019).

安全和危害

The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials . Different doses of prexasertib were used to obtain optimal responses as a single agent and to limit toxicity with combined therapy .

未来方向

In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . Different aberrations in the DDR pathway could be potential biomarkers to increase the therapeutic use of CHK inhibitors and reduce adverse events .

属性

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWXOLNJNHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib mesylate monohydrate

CAS RN

1234015-57-6
Record name Prexasertib mesylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB MESYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
T Cash, E Fox, X Liu, CG Minard, JM Reid… - Pediatric blood & …, 2021 - Wiley Online Library
Background Prexasertib (LY2606368) is a novel, second‐generation, selective dual inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). We conducted a phase 1 trial of …
Number of citations: 16 onlinelibrary.wiley.com
E Brill, T Yokoyama, J Nair, M Yu, YR Ahn, JM Lee - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Here we investigated the combination of prexasertib mesylate monohydrate (LY2606368), a Chk1 and Chk2 inhibitor, and a PARP inhibitor, olaparib, in HGSOC cell lines (OVCAR3, …
Number of citations: 74 www.ncbi.nlm.nih.gov
CL Heidler, EK Roth, M Thiemann… - … journal of cancer, 2020 - Wiley Online Library
… ), 400 (OSRH-2011/5), 600 (OSKG) and 1,000 (SAOS-2) cells and allowed these to fully attach before being treated with different concentrations of prexasertib mesylate monohydrate (…
Number of citations: 20 onlinelibrary.wiley.com
GM Paolini - academia.edu
… Starting from this background, in this study, we evaluated the in vitro efficacy of prexasertib mesylate monohydrate (hereafter referred to prexasertib), a novel Chk1/Chk2 inhibitor, in B- …
Number of citations: 0 www.academia.edu
AGL Di Rorà, I Iacobucci, E Imbrogno… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Starting from this background, in this study, we evaluated the in vitro efficacy of prexasertib mesylate monohydrate (hereafter referred to prexasertib), a novel Chk1/Chk2 inhibitor, in B- …
Number of citations: 39 www.ncbi.nlm.nih.gov
A Maharaj, A Davis, B Zhong, MF Roussel, CF Stewart - Cancer Research, 2018 - AACR
… Prexasertib mesylate monohydrate was reconstituted in 20% Captisol and administered subcutaneously at a dosage of 10 mg/kg (free base). A population based study design was …
Number of citations: 2 aacrjournals.org
K Parmar, BS Kochupurakkal, JB Lazaro, ZC Wang… - Clinical Cancer …, 2019 - AACR
Purpose: PARP inhibitors are approved for the treatment of high-grade serous ovarian cancers (HGSOC). Therapeutic resistance, resulting from restoration of homologous …
Number of citations: 110 aacrjournals.org
L Zeng, RR Beggs, TS Cooper, AN Weaver… - Molecular cancer …, 2017 - AACR
… Specifically, the CHKi prexasertib mesylate monohydrate (Eli Lilly) has the added benefit of generating additional double-stranded DNA breaks while simultaneously blocking RAD51-…
Number of citations: 55 aacrjournals.org
L Carrassa, G Damia - Cancer treatment reviews, 2017 - Elsevier
… CHK1 inhibitors in development, the one undergoing most thorough clinical evaluation (11 active clinical trials) is the dual CHK1/CHK2 inhibitor prexasertib mesylate monohydrate, …
Number of citations: 152 www.sciencedirect.com
M Katoueezadeh, N Pilehvari, A Fatemi… - Future …, 2021 - Future Medicine
… CHK1/2 inhibitor prexasertib mesylate monohydrate decreases cell viability, enhances DNA damages and sensitizes both cell lines and primary cells to cytotoxicity of different …
Number of citations: 3 www.futuremedicine.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。